molecular formula C12H14N2O2 B6810419 N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide

Cat. No.: B6810419
M. Wt: 218.25 g/mol
InChI Key: AUWCDRFENKOWKS-UHFFFAOYSA-N
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Description

N-(3-bicyclo[310]hexanyl)-2-oxo-1H-pyridine-4-carboxamide is a complex organic compound featuring a bicyclic hexane structure fused with a pyridine ring

Properties

IUPAC Name

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-11-6-7(1-2-13-11)12(16)14-10-4-8-3-9(8)5-10/h1-2,6,8-10H,3-5H2,(H,13,15)(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUWCDRFENKOWKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CC(C2)NC(=O)C3=CC(=O)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide typically involves a multi-step process. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using an organic or iridium photoredox catalyst under blue LED irradiation, yielding good results for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of scaling up laboratory synthesis to industrial production would involve optimizing reaction conditions, catalysts, and purification processes to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.

Scientific Research Applications

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide exerts its effects involves its interaction with molecular targets such as proteins or enzymes. The bicyclic structure can confer tighter binding to target proteins, increased resistance to metabolism, and better selectivity, resulting in fewer off-target effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-bicyclo[3.1.0]hexanyl)-2-oxo-1H-pyridine-4-carboxamide is unique due to its combination of a bicyclic hexane structure with a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.

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